4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide
Description
4-Fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a bifunctional structure with two sulfonyl groups and a heterocyclic furan moiety.
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S2/c1-14-5-7-16(8-6-14)28(23,24)20(19-4-3-11-27-19)13-22-29(25,26)17-9-10-18(21)15(2)12-17/h3-12,20,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMFTITXSKSWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Heterocyclic Substitutions
- Thiophene Analog : The compound 4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide () replaces the furan with thiophene. Thiophene’s higher electron density and larger atomic radius compared to furan may alter π-π stacking interactions and metabolic stability.
- Furan-2-ylmethylsulfamoyl Derivatives : describes 4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide, which retains the furan moiety but substitutes the sulfonamide with a chloro and hydroxy group. This structural divergence reduces steric hindrance compared to the target compound’s tosyl group.
Halogen and Substituent Variations
- Fluorine vs. Chlorine: The target compound’s 4-fluoro-3-methylbenzene sulfonamide contrasts with 4-chloro analogs like 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (). Fluorine’s electronegativity enhances polarity and metabolic stability, whereas chlorine may increase lipophilicity and steric bulk.
- Tosyl Group Comparisons : The 4-methylbenzenesulfonyl group in the target compound is distinct from the methanesulfonamide group in N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide (), where the spirocyclic structure imposes conformational rigidity.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide is a complex organic compound with a unique chemical structure that offers potential biological activities. This article delves into its synthesis, biological mechanisms, and the research findings surrounding its activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a furan moiety, sulfonamide functional groups, and fluorinated aromatic rings. Its molecular formula is with a molecular weight of approximately 441.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F2NO5S2 |
| Molecular Weight | 441.46 g/mol |
| CAS Number | 896328-16-8 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the preparation of the furan group, which is then linked to an ethyl chain containing a sulfonamide group. The final product is obtained through reactions involving various organic solvents and catalysts such as triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. This interaction can lead to significant alterations in biochemical pathways relevant to disease processes.
Anticancer Properties
Research has indicated that compounds within this class may exhibit anticancer properties. For instance, studies have shown that similar sulfonamide derivatives demonstrate inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby presenting a mechanism for potential anticancer activity .
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have reported that similar sulfonamide compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- Animal Models : In vivo studies using animal models have shown promising results where these compounds reduced tumor size significantly compared to control groups. These studies often highlight the importance of dosage and administration routes in maximizing therapeutic efficacy .
- Comparative Analysis : A comparative analysis of various sulfonamide derivatives indicated that those with fluorinated aromatic rings exhibited enhanced biological activity due to increased lipophilicity, which facilitates better membrane penetration and target interaction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonamide coupling. Key steps include activating the sulfonyl chloride intermediate and coupling with the furan-containing ethylamine derivative. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical. For example, using anhydrous dichloromethane (DCM) at 0–5°C minimizes side reactions like hydrolysis, as demonstrated in controlled copolymerization studies . Spectroscopic monitoring (e.g., <sup>19</sup>F NMR) is advised to track intermediate formation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., fluorine at C4, methyl at C3) and sulfonamide linkage.
- FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and furan C-O-C (1260 cm⁻¹) stretches .
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical values for C, H, N, S .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and sulfonyl groups. Stability tests show degradation <5% after 72 hours at 25°C in DMSO, but hydrolysis occurs in aqueous buffers (pH <3 or >10). Storage recommendations: desiccated at –20°C under inert gas .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. For example, X-ray studies (e.g., ) reveal fixed conformations of the sulfonyl-ethyl-furan moiety, while NMR may average signals. Use variable-temperature NMR to identify rotational barriers or employ DFT calculations to model solution-state conformations .
Q. What mechanistic insights explain the reactivity of the sulfonamide group in catalytic or biological systems?
- Methodological Answer : The sulfonamide acts as a hydrogen-bond donor/acceptor, influencing enzyme inhibition or coordination chemistry. Studies on analogous compounds (e.g., ) suggest the fluorine atom enhances binding affinity to hydrophobic pockets, while the furan ring participates in π-π stacking. Kinetic assays (e.g., stopped-flow spectroscopy) can quantify binding constants .
Q. How can computational methods predict the compound’s supramolecular interactions (e.g., crystal packing or protein binding)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER/CHARMM) model protein-ligand interactions. For crystallography, Hirshfeld surface analysis (CrystalExplorer) identifies dominant contacts (e.g., S···O or C–H···F) . Pair distribution function (PDF) analysis may resolve amorphous phase interactions .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Scale-up challenges include exothermic sulfonylation and furan oxidation. Mitigation strategies:
- Flow Chemistry : Precise temperature control reduces thermal degradation .
- Protecting Groups : Temporarily block the furan oxygen during sulfonylation .
- In-line Analytics : Use PAT (Process Analytical Technology) for real-time monitoring .
Data Contradiction Analysis
Q. Why do fluorescence assays report variable quenching effects for this compound?
- Methodological Answer : Quenching depends on solvent polarity and aggregation. In polar solvents (e.g., water), self-assembly into micelles may enhance fluorescence via restricted molecular motion, while DMSO disperses molecules, reducing quenching. Use dynamic light scattering (DLS) to correlate aggregation state with spectral data .
Structure-Activity Relationship (SAR) Guidance
Q. How do substituent modifications (e.g., replacing fluorine with chlorine) alter biological activity?
- Methodological Answer : Fluorine’s electronegativity and size increase metabolic stability compared to chlorine. Comparative SAR studies (e.g., ) show that chlorine reduces target affinity by 30% in kinase assays. Use isosteric replacements (e.g., CF3) and measure logP to balance lipophilicity and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
